molecular formula C24H48O5 B14341091 Methyl 9,10,16-trihydroxytricosanoate CAS No. 105959-59-9

Methyl 9,10,16-trihydroxytricosanoate

Cat. No.: B14341091
CAS No.: 105959-59-9
M. Wt: 416.6 g/mol
InChI Key: IAKJUXAGKHGVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9,10,16-trihydroxytricosanoate is a chemical compound with the molecular formula C24H48O5 It is a methyl ester derivative of tricosanoic acid, featuring three hydroxyl groups at the 9th, 10th, and 16th positions on the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9,10,16-trihydroxytricosanoate typically involves the esterification of tricosanoic acid with methanol in the presence of an acid catalyst. The hydroxyl groups are introduced through selective hydroxylation reactions. Common reagents for hydroxylation include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by hydroxylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 9,10,16-trihydroxytricosanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acid chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of triketones or tricarboxylic acids.

    Reduction: Formation of tricosanol derivatives.

    Substitution: Formation of tricosanoate esters or ethers.

Scientific Research Applications

Methyl 9,10,16-trihydroxytricosanoate has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydroxylation reactions.

    Biology: Investigated for its role in lipid metabolism and as a biomarker in certain biological systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 9,10,16-trihydroxytricosanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing tricosanoic acid, which may participate in metabolic pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl tricosanoate: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    Methyl 9,10-dihydroxytricosanoate: Contains two hydroxyl groups, offering different reactivity and applications.

    Methyl 16-hydroxytricosanoate: Features a single hydroxyl group, limiting its potential interactions compared to Methyl 9,10,16-trihydroxytricosanoate.

Uniqueness

This compound is unique due to the presence of three hydroxyl groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

105959-59-9

Molecular Formula

C24H48O5

Molecular Weight

416.6 g/mol

IUPAC Name

methyl 9,10,16-trihydroxytricosanoate

InChI

InChI=1S/C24H48O5/c1-3-4-5-7-11-16-21(25)17-12-10-14-19-23(27)22(26)18-13-8-6-9-15-20-24(28)29-2/h21-23,25-27H,3-20H2,1-2H3

InChI Key

IAKJUXAGKHGVDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCC(C(CCCCCCCC(=O)OC)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.